molecular formula C4H5Cl3O B14315699 4,4,4-Trichlorobutan-2-one CAS No. 112605-39-7

4,4,4-Trichlorobutan-2-one

Cat. No.: B14315699
CAS No.: 112605-39-7
M. Wt: 175.44 g/mol
InChI Key: RTAZMUDBALXXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trichlorobutan-2-one is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trichlorobutan-2-one can be synthesized through the reaction of allyl alcohol with chloroform in the presence of a radical initiator. The reaction is typically carried out under high temperature (100 to 150°C) and high pressure (80 to 90 psi) conditions. The radical initiator can be an organic peroxide, per ester, or azo compound .

Industrial Production Methods: In an industrial setting, the continuous addition of allyl alcohol to chloroform is employed to ensure a consistent reaction rate. The process involves the gradual addition of allyl alcohol to chloroform over the reaction period, ensuring that chloroform is always present in molar excess .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trichlorobutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trichlorobutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trichlorobutan-2-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trichlorobutan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

112605-39-7

Molecular Formula

C4H5Cl3O

Molecular Weight

175.44 g/mol

IUPAC Name

4,4,4-trichlorobutan-2-one

InChI

InChI=1S/C4H5Cl3O/c1-3(8)2-4(5,6)7/h2H2,1H3

InChI Key

RTAZMUDBALXXCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.